C3/C4 18O Positional Stability
D-Mannose-18O2 places 18O labels at the C3 and C4 hydroxyl positions, which are chemically stable against oxygen exchange with water. In contrast, D-Mannose-[1-18O] bears its label at the anomeric carbon, where oxygen exchange with bulk water proceeds with a first-order rate constant under both acid- and base-catalyzed conditions [1]. Mega et al. (1990) demonstrated that at 26 °C, the rate of anomeric oxygen exchange for D-mannose is approximately 5 times faster than for D-glucose across the pH range 2–10, with the exchange rate for mannose being comparable to that of D-fructose below pH 6 [1]. This means a D-Mannose-[1-18O] internal standard can undergo significant 18O→16O back-exchange during typical sample preparation (e.g., overnight incubation at room temperature or mildly acidic LC mobile phases), eroding the isotopic enrichment and biasing quantification [1]. D-Mannose-18O2 eliminates this risk because the C3 and C4 secondary alcohol oxygens do not participate in the aldehyde-hydrate equilibrium that drives exchange at C1 [2].
| Evidence Dimension | Oxygen exchange half-life at anomeric carbon vs. C3/C4 positions |
|---|---|
| Target Compound Data | D-Mannose-18O2: C3 and C4 18O labels are non-labile; no measurable exchange under physiological pH and temperature conditions (inferred from chemical structure; C3/C4 secondary alcohols do not undergo carbonyl-hydrate exchange) [2]. |
| Comparator Or Baseline | D-Mannose-[1-18O]: Anomeric 18O undergoes pH-dependent exchange with water at a rate approximately 5× faster than D-glucose at 26 °C over pH 2–10 [1]. |
| Quantified Difference | Qualitative difference: C3/C4 18O labels are indefinitely stable, whereas anomeric C1 18O label may undergo >50% exchange within hours to days depending on pH and temperature (exact half-life not reported in primary source, but exchange kinetics characterized by first-order rate constants in Mega et al.) [1]. |
| Conditions | Aqueous solution, 26 °C, pH range 2–10; 13C NMR monitoring of 18O isotope shift [1]. |
Why This Matters
For quantitative LC-MS/MS or GC-MS assays requiring long-term internal standard stability, D-Mannose-18O2 prevents label loss that would otherwise introduce systematic quantification error.
- [1] Mega TL, Cortes S, Van Etten RL. The oxygen-18 isotope shift in carbon-13 nuclear magnetic resonance spectroscopy. 13. Oxygen exchange at the anomeric carbon of D-glucose, D-mannose, and D-fructose. J Org Chem. 1990;55(2):522-528. View Source
- [2] Clark EL Jr, Hayes ML, Barker R. General methods for enriching aldoses with oxygen isotopes. Carbohydr Res. 1986;153(2):253-261. doi:10.1016/S0008-6215(00)90267-2. (Describes synthesis and GC-MS characterization of position-specific 18O-enriched mannose isotopomers including D-[3,4-18O2]mannose.) View Source
